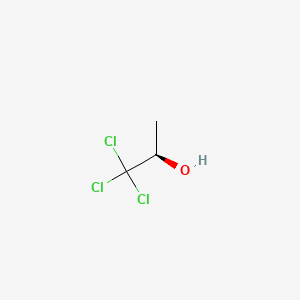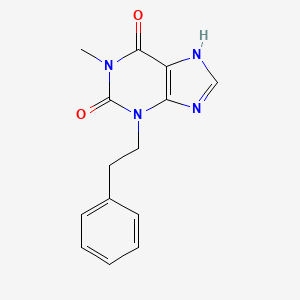
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester linked to a cyclohexyl group, which is further substituted with a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- typically involves multiple steps. One common approach is the reaction of 2,4,6-trimethylphenyl isocyanate with a cyclohexyl alcohol derivative in the presence of a base. This reaction forms the carbamate linkage. The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with an appropriate leaving group on the cyclohexyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of proteins or nucleic acids.
相似化合物的比较
Similar Compounds
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, cis-: Similar structure but different stereochemistry.
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclopentyl ester: Similar structure but different cycloalkyl group.
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl amide: Similar structure but different functional group.
Uniqueness
The uniqueness of Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
属性
CAS 编号 |
130533-60-7 |
|---|---|
分子式 |
C22H35N3O2 |
分子量 |
373.5 g/mol |
IUPAC 名称 |
[(1R,2S)-2-[(4-methylpiperazin-1-yl)methyl]cyclohexyl] N-(2,4,6-trimethylphenyl)carbamate |
InChI |
InChI=1S/C22H35N3O2/c1-16-13-17(2)21(18(3)14-16)23-22(26)27-20-8-6-5-7-19(20)15-25-11-9-24(4)10-12-25/h13-14,19-20H,5-12,15H2,1-4H3,(H,23,26)/t19-,20+/m0/s1 |
InChI 键 |
DOZZUJABKKZXTH-VQTJNVASSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)O[C@@H]2CCCC[C@H]2CN3CCN(CC3)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)OC2CCCCC2CN3CCN(CC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)


![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)









